Methyl 3-ethoxyisonicotinate
Description
Methyl 3-ethoxyisonicotinate is an isonicotinic acid derivative characterized by a pyridine ring substituted with an ethoxy group at the 3-position and a methyl ester at the 4-position. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-ethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-6-10-5-4-7(8)9(11)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
IETQJUASTLQNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethoxyisonicotinate typically involves the esterification of 3-ethoxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: 3-ethoxyisonicotinic acid.
Reduction: 3-ethoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-ethoxyisonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 3-ethoxyisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active isonicotinic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of methyl 3-ethoxyisonicotinate, we compare it with structurally related pyridine/isonicotinate derivatives. Key differences in substituent groups, positions, and molecular features are highlighted below:
Table 1: Structural and Functional Comparison of this compound with Analogues
| Compound Name | Molecular Formula | Substituents (Positions) | Key Properties/Activities |
|---|---|---|---|
| This compound | C₁₀H₁₁NO₃ | Ethoxy (3), methyl ester (4) | High lipophilicity; potential CNS activity (inferred) |
| Methyl isonicotinate | C₇H₈N₂O₂ | –H (3), methyl ester (4) | Semiochemical in pest management |
| Ethyl 3-methylisonicotinate | C₉H₁₁NO₂ | Methyl (3), ethyl ester (4) | Antibacterial, antifungal properties |
| Methyl 3-cyanoisonicotinate | C₈H₆N₂O₂ | Cyano (3), methyl ester (4) | Reactivity in nucleophilic additions |
| Methyl 3-nitroisonicotinate | C₇H₆N₂O₄ | Nitro (3), methyl ester (4) | Enhanced electrophilicity; moderate anticancer activity |
| Ethyl 3-chloro-5-methoxyisonicotinate | C₈H₈ClNO₃ | Chloro (3), methoxy (5), ethyl ester (4) | Antimicrobial, anti-inflammatory |
Key Insights:
Substituent Effects on Reactivity: The ethoxy group in this compound is electron-donating, stabilizing the pyridine ring against electrophilic attacks compared to electron-withdrawing groups like –CN or –NO₂ . This may reduce metabolic degradation, enhancing pharmacokinetic stability. In contrast, methyl 3-nitroisonicotinate () exhibits higher electrophilicity due to the nitro group, favoring reactions like nucleophilic aromatic substitution.
Antimicrobial Activity: Ethyl 3-methylisonicotinate shows stronger antibacterial effects than methyl isonicotinate, suggesting alkyl chain length and substitution patterns modulate activity . This compound may follow similar trends. Positional Isomerism: Methyl 3-chloro-5-methoxyisonicotinate () demonstrates that substituent positions (e.g., chloro at 3 vs. 2) significantly alter bioactivity.
Synthetic Utility: The ethoxy group in this compound can act as a protecting group, enabling selective modifications at other ring positions. This contrasts with derivatives like methyl 3-cyanoisonicotinate, where the cyano group participates in cycloaddition reactions .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling and storing methyl 3-ethoxyisonicotinate in laboratory settings?
- Methodological Answer :
- Handling : Conduct experiments in well-ventilated areas using local exhaust systems to minimize vapor exposure. Use anti-static equipment to prevent electrostatic discharge and wear nitrile gloves (EN 374 standard) and safety goggles. Avoid skin/eye contact by following decontamination protocols (e.g., immediate rinsing with water for 15 minutes) .
- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to mitigate thermal/photo-degradation. Separate from oxidizers and incompatible materials (e.g., strong acids/bases) to prevent hazardous reactions .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer :
- Experimental Design : Reference established isonicotinate esterification methods (e.g., acid-catalyzed reactions with methanol) and optimize reaction parameters (temperature, solvent, catalyst loading). Include detailed characterization steps (e.g., NMR, HPLC) for purity validation.
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to describe procedures comprehensively in the main text or supplementary materials, ensuring reproducibility. For novel compounds, provide spectral data and purity metrics (e.g., ≥95% by GC-MS) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer :
- Key Properties : Determine melting/boiling points (if solid), solubility in common solvents (e.g., DMSO, ethanol), and stability under varying pH/temperature. For example, its liquid state at room temperature (colorless to pale yellow) suggests compatibility with solution-phase reactions .
- Safety Data : Consult GHS classification (e.g., acute toxicity, flammability) to design risk assessments and emergency response plans .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of peer-reviewed studies, prioritizing high-quality sources (e.g., journals with rigorous experimental documentation). Compare methodologies (e.g., solvent purity, measurement techniques) to identify confounding variables.
- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., standardized humidity, inert atmospheres) to isolate discrepancies. Use statistical tools (e.g., ANOVA) to assess variability .
Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to map electron density distributions and predict reactive sites (e.g., the ester carbonyl group).
- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR, UV-Vis spectroscopy) under varying conditions (temperature, solvent polarity) to derive rate laws and propose intermediates .
Q. How can ecological risks of this compound be assessed using biodegradation and bioaccumulation models?
- Methodological Answer :
- Toxicity Assays : Perform Daphnia magna acute toxicity tests (OECD 202 guidelines) and algal growth inhibition studies (OECD 201) to estimate EC50 values.
- Environmental Fate Modeling : Use software like EPI Suite to predict biodegradation half-lives (e.g., via MITI or BIOWIN models) and bioaccumulation factors (BCF). Cross-validate with experimental soil mobility data (e.g., column leaching tests) .
Q. What strategies minimize byproduct formation during large-scale this compound synthesis?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, mixing efficiency). Implement inline monitoring (e.g., PAT tools) for real-time adjustment.
- Byproduct Characterization : Isolate impurities via preparative HPLC and elucidate structures via MS/MS and X-ray crystallography. Modify reaction conditions (e.g., lower temperature) to suppress side reactions .
Methodological Guidelines for Data Presentation
- Tables : Include processed data (e.g., kinetic constants, toxicity thresholds) in the main text. Raw datasets (e.g., spectral peaks, chromatograms) should be archived in supplementary materials .
- Uncertainty Analysis : Report confidence intervals for key measurements (e.g., IC50 values) and discuss instrument limitations (e.g., NMR sensitivity thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
